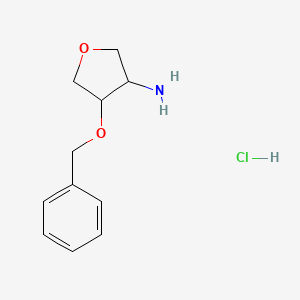

4-(Benzyloxy)tetrahydrofuran-3-amine hydrochloride

CAS No.:

Cat. No.: VC15759043

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16ClNO2 |

|---|---|

| Molecular Weight | 229.70 g/mol |

| IUPAC Name | 4-phenylmethoxyoxolan-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO2.ClH/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H |

| Standard InChI Key | ZTVZVAHORYFXKL-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C(CO1)OCC2=CC=CC=C2)N.Cl |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s molecular formula is , with a molecular weight of 193.24 g/mol. Its IUPAC name, (3R,4S)-4-phenylmethoxyoxolan-3-amine, reflects the stereochemistry of the tetrahydrofuran ring and the substitution pattern of the benzyloxy and amine groups. The presence of both ether and amine functional groups enables diverse reactivity, while the benzyloxy moiety contributes to increased lipophilicity, influencing membrane permeability and bioavailability.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 2206200-05-5 |

| Molecular Formula | |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | (3R,4S)-4-phenylmethoxyoxolan-3-amine |

| SMILES | C1C@HN |

| InChI Key | FLOAQOCISFKVAN-GHMZBOCLSA-N |

Stereochemical Significance

The (3R,4S) configuration is critical for the compound’s interactions with biological targets. Computational studies suggest that this stereochemistry optimizes binding to enzymes and receptors, particularly those involved in neurotransmission and cellular signaling pathways. The tetrahydrofuran ring’s rigidity further stabilizes these interactions, making the compound a promising candidate for drug discovery.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4-(benzyloxy)tetrahydrofuran-3-amine hydrochloride involves multi-step organic reactions, typically starting with the formation of the tetrahydrofuran ring. Key steps include:

-

Ring Formation: Cyclization of precursor molecules under controlled conditions.

-

Benzyloxy Introduction: Nucleophilic substitution using benzyl alcohol or derivatives.

-

Amine Functionalization: Reductive amination or other amine-generating reactions.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Ring Formation | Acid catalysis, 60–80°C | Cyclization to form tetrahydrofuran |

| Benzyloxy Substitution | Benzyl bromide, base (e.g., K₂CO₃) | Introduce benzyloxy group |

| Reductive Amination | NaBH₃CN, methanol, RT | Generate amine functionality |

| Salt Formation | HCl (gaseous or aqueous), 0–5°C | Convert amine to hydrochloride |

Analytical Characterization

Advanced analytical techniques ensure the compound’s purity and structural integrity:

-

Nuclear Magnetic Resonance (NMR): Confirms stereochemistry and functional group presence.

-

Mass Spectrometry (MS): Verifies molecular weight and fragmentation patterns.

-

High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% typically required for research use).

Physicochemical Properties

Solubility and Stability

The hydrochloride salt significantly improves water solubility compared to the free base form, facilitating its use in biological assays. The compound is stable under ambient conditions but degrades under strong acidic or basic environments.

Lipophilicity and Bioavailability

The benzyloxy group enhances lipophilicity (), promoting passive diffusion across cell membranes. This property is advantageous for in vitro and in vivo studies targeting intracellular enzymes or receptors.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a versatile intermediate in drug discovery:

-

Enzyme Inhibition: Preliminary studies suggest activity against enzymes like CD73, a target in oncology and immunology.

-

Neuropharmacology: Structural analogs have shown modulation of neurotransmitter receptors, indicating potential in treating neurodegenerative diseases.

Organic Synthesis

Its reactivity enables diverse transformations:

-

Oxidation: Conversion to ketones or carboxylic acids using agents like KMnO₄.

-

Reduction: Production of alcohols or secondary amines via NaBH₄ or LiAlH₄.

-

Cross-Coupling Reactions: Suzuki-Miyaura reactions to create biaryl derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume